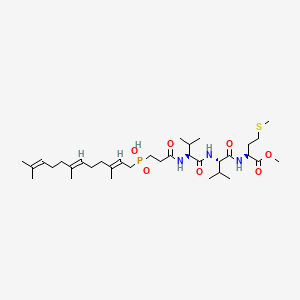
4'-Hydroxy Dasatinib
Übersicht
Beschreibung
BMS-748730, also known as 4′-Hydroxy Dasatinib, is a Dasatinib metabolite.
Wissenschaftliche Forschungsanwendungen
Krebsbehandlung
Dasatinib ist ein starkes Antikrebsmittel . Es ist ein Tyrosinkinase-Inhibitor (TKI) der zweiten Generation und 300-mal stärker als Imatinib . Es hat das Potenzial, zahlreiche Formen von Leukämie- und Krebspatienten zu behandeln .
Behandlung von Leukämie
Dasatinib wird als Zweitlinientherapie bei Philadelphia-Chromosom-positiver akuter lymphatischer Leukämie sowie bei chronisch beschleunigter myeloischer Leukämie eingesetzt . In einigen Fällen wird es auch als Drittlinientherapie eingesetzt .
Hemmung der Tyrosinkinase
Dasatinib ist ein Inhibitor der Tyrosinkinase und blockiert auch Breakpoint Cluster Region-Abelson (BCR-ABL), KIT Proto-Oncogene, Rezeptor-Tyrosinkinase (KIT-Gen) und SRC-Familie-Kinasen (SFK) . Es wirkt auch auf Imatinib-resistente Zellen und verschiedene andere Proteine, die zum Wachstum von Krebszellen beitragen .
Behandlung von Magenkrebs
Die erhöhte SRC-Aktivität bei Magenkrebs (GC) hat die Notwendigkeit für die therapeutische Anwendung von Dasatinib bei GC aufgezeigt . Die Wirksamkeit von Dasatinib variiert je nach GC-Zelllinie .
Multi-Target-Kinase-Inhibitor
Dasatinib ist ein Multi-Target-Kinase-Inhibitor . Seine Ziele sind BCR-ABL, SRC-Familie-Kinasen und verschiedene Krebs-Kinasen . Es ist 325-mal so potent wie Imatinib bei der Hemmung der unmutierten BCR-ABL-Kinase in vitro .
Hemmung anderer Kinasen
Neben BCR-ABL hat Dasatinib eine inhibitorische Aktivität gegen die meisten Imatinib-resistenten BCR-ABL-Mutanten . Es hat auch Aktivität in mehreren anderen Kinasen, einschließlich c-KIT, PDGFRβ und Ephrin-Rezeptor-Kinasen .
Wirkmechanismus
Target of Action
4’-Hydroxy Dasatinib, also known as BMS-748730, primarily targets the BCR-ABL tyrosine kinase, which is a chimeric protein associated with the uncontrolled activity of the ABL tyrosine kinase . This protein is involved in the pathogenesis of chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL) . In addition to BCR-ABL, 4’-Hydroxy Dasatinib also inhibits several SRC-family kinases .
Mode of Action
4’-Hydroxy Dasatinib interacts with its targets by binding to both active and inactive conformations of the ABL kinase domain . This is unlike imatinib, another tyrosine kinase inhibitor used for the treatment of CML and Ph-positive ALL, which only inhibits the active conformation . By inhibiting the BCR-ABL tyrosine kinase, 4’-Hydroxy Dasatinib halts the proliferation of leukemia cells .
Biochemical Pathways
4’-Hydroxy Dasatinib affects several biochemical pathways. It inhibits the proliferation, adhesion, migration, and invasion of cells via the inhibition of Src tyrosine kinase, affecting the SFK/FAK and PI3K/PTEN/Akt pathways .
Pharmacokinetics
4’-Hydroxy Dasatinib is orally available and is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is extensively metabolized prior to being eliminated, with most of the administered radioactivity being eliminated in the feces (85%). Urine recovery accounts for less than 4% of the dose . The metabolism of 4’-Hydroxy Dasatinib involves several enzymes, including the CYP3A4 isoform of CYP450, flavin-containing monooxygenase 3 (FMO3), and uridine 5’-diphospho-glucuronosyltransferase (UGT) .
Result of Action
The molecular and cellular effects of 4’-Hydroxy Dasatinib’s action include the inhibition of cell proliferation, adhesion, migration, and invasion . It also induces defects in spindle generation, cell cycle arrest, and centrosome alterations in leukemic cells, tumor cell lines, and normal cells .
Action Environment
The action, efficacy, and stability of 4’-Hydroxy Dasatinib can be influenced by various environmental factors. For instance, the absorption and metabolism of 4’-Hydroxy Dasatinib can be affected by the patient’s diet . Furthermore, the exposure-response relationship of 4’-Hydroxy Dasatinib varies highly among patients, suggesting that individual patient characteristics can influence the drug’s action .
Eigenschaften
IUPAC Name |
N-(2-chloro-4-hydroxy-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O3S/c1-13-9-15(32)10-16(23)20(13)28-21(33)17-12-24-22(34-17)27-18-11-19(26-14(2)25-18)30-5-3-29(4-6-30)7-8-31/h9-12,31-32H,3-8H2,1-2H3,(H,28,33)(H,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTXGSVGHHVHNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474432 | |
| Record name | UNII-7EW75J44EY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
910297-57-3 | |
| Record name | N-(2-Chloro-4-hydroxy-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910297-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BMS-748730 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNII-7EW75J44EY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-748730 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EW75J44EY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-(Methylsulfonyl)-D-Phenylalanyl-N-[(1-Carbamimidoylpiperidin-4-Yl)methyl]-L-Prolinamide](/img/structure/B1667174.png)


